4-(aminomethylene)-1H-isochromene-1,3(4H)-dione

Übersicht

Beschreibung

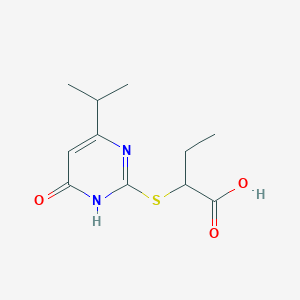

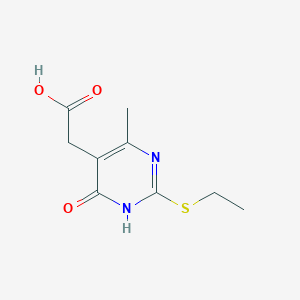

The compound “4-(aminomethylene)-1H-isochromene-1,3(4H)-dione” is a type of molecule that contains a total of 23 bonds. There are 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 oxime (aromatic), and 1 primary amine (aliphatic) .

Synthesis Analysis

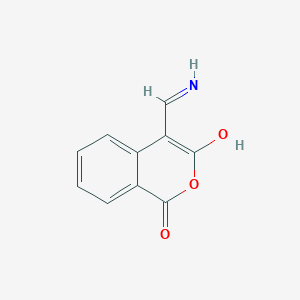

Aminomethylene derivatives of resorc 4arene were synthesized with formaldehyde and selected secondary amines in ethanol at room temperature . They were then used to thermally react with 4-hydroxycoumarin by performing the reaction in chloroform for 30 minutes at 160 °C using a Monowave 50 reactor . Another synthesis method involved the reaction of 4-hydroxycoumarin-3-carbaldehyde with 2-aminoethanol and ethylenediamine to give N-substituted 3-(aminomethylene)-chromane-2,4-diones .Molecular Structure Analysis

The conformation of the aminocoumarin derivatives of resorc 4arene formed is controlled by the polarity of the solvent . For one of the products, conformational analysis was performed by kinetic sampling using metadynamics (MTD). The energies of the final set of conformers were calculated by DFT (r2scan-3c) .Chemical Reactions Analysis

The presence of a methylene amine group and a hydroxyl group in the ortho position in the resorc 4arene molecule opens up the possibility of their reaction via two pathways: (1) through the departure of the amino group with the formation of a reactive transition product, which is the o -quinomethine derivative of resorc 4arene; (2) the formation of a coordination bond with the boron atom, with the formation of new boron-cyclic rings in the resorc 4arene molecule .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

4-(Aminomethylene)-1H-isochromene-1,3(4H)-dione derivatives have shown promise as antitumor agents. Tsou et al. (2009) discovered that derivatives of this compound, such as 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione, are potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4), which plays a significant role in cancer cell growth. This makes them potential candidates for anticancer drug development (Tsou et al., 2009). Additionally, Dang Thi et al. (2015) synthesized and tested the anticancer properties of new (dihydro)pyranonaphthoquinones and their epoxy analogs, derived from 4-(aminomethylene)isochromene-1,3(4H)-dione, revealing interesting cytotoxic activities against different cancer cell lines (Dang Thi et al., 2015).

Synthetic Chemistry Applications

Banfi et al. (2010) explored the synthesis of novel isochromene derivatives through a Ugi reaction followed by intramolecular nucleophilic substitution, resulting in unprecedented 3-amino-4-amido-1H-isochromenes (Banfi et al., 2010). Meng et al. (2014) developed an efficient approach for synthesizing polyfunctionalized isochromeno[4,3-b]indol-5(1H)-one derivatives, highlighting the chemical versatility of this compound (Meng et al., 2014).

Photophysical and Photochemical Properties

Lei et al. (2016) synthesized D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics. These compounds, including derivatives of 4-(aminomethylene)-1H-isochromene-1,3(4H)-dione, displayed various stimulus-responsive fluorescent properties in the solid state, making them suitable for applications in materials science and bioimaging (Lei et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-hydroxy-4-methanimidoylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-5-8-6-3-1-2-4-7(6)9(12)14-10(8)13/h1-5,11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDXLHOGAYJCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(OC2=O)O)C=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670658 | |

| Record name | (4E)-4-(Aminomethylidene)-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione | |

CAS RN |

78364-07-5 | |

| Record name | (4E)-4-(Aminomethylidene)-1H-2-benzopyran-1,3(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)

![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)

![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B1417517.png)

![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)

![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)